2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a bicyclic scaffold recognized for its pharmacological versatility. This scaffold is notable for its ability to interact with diverse biological targets, including tubulin, cyclin-dependent kinases (CDKs), and carbonic anhydrase isoforms (hCA IX/XII), depending on substitution patterns at the 2- and 7-positions .
Properties
Molecular Formula |
C17H19N5 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(2-cyclopentylethyl)-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H19N5/c1-2-5-13(4-1)7-8-16-20-17-19-11-9-15(22(17)21-16)14-6-3-10-18-12-14/h3,6,9-13H,1-2,4-5,7-8H2 |
InChI Key |
ATXJSLXBVXQGEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminotriazoles and Carbonyl Precursors
The foundational approach involves cyclocondensation between 5-amino-1,2,4-triazole derivatives and β-dicarbonyl compounds. For 2-(2-cyclopentylethyl)-7-(3-pyridyl)[1,triazolo[1,5-a]pyrimidine, this method proceeds via a three-step sequence:
-
Formation of 7-Hydroxy Intermediate :
Reaction of 5-amino-4H-1,2,4-triazole with 1-(3-pyridyl)-3-cyclopentylpropan-1,3-dione in ethanol at reflux yields the 7-hydroxytriazolopyrimidine intermediate. Microwave-assisted conditions (150°C, 20 min) improve reaction efficiency, achieving 85% conversion compared to 68% under conventional heating. -
Chlorination with Phosphoryl Chloride :
Treatment with POCl₃ in dichloroethane at 80°C for 4 hours converts the hydroxyl group to a chloro substituent, critical for subsequent nucleophilic substitutions. Excess POCl₃ (3 eq.) ensures complete conversion, as confirmed by TLC monitoring. -
Alkylation at C2 Position :
The cyclopentylethyl moiety is introduced via SN2 reaction between the chlorinated intermediate and 2-cyclopentylethylmagnesium bromide in THF at −78°C. Slow warming to room temperature minimizes side reactions, yielding the target compound in 72% purity.
Key Data Table 1: Cyclocondensation Optimization Parameters
Alternative Multicomponent Synthesis Strategies
Biginelli-Like Three-Component Assembly
Adapting methodologies from anti-infective drug development, a one-pot synthesis combines:
-
3-Amino-5-(methylthio)-1,2,4-triazole
-
3-Pyridinecarboxaldehyde
-
Cyclopentyl ethyl β-ketoester
Critical Analysis of Reaction Parameters
Solvent Effects on Regioselectivity
Comparative studies reveal solvent polarity directly influences C7 vs. C5 substitution patterns:
-
Polar Aprotic Solvents (DMF, DMSO) : Favor C7 pyridyl substitution (78% selectivity)
-
Ether Solvents (THF, DME) : Promote C5 cyclopentylethyl attachment (64% selectivity)
Mechanistic Insight : DFT calculations indicate solvent coordination stabilizes transition states for nucleophilic attack at specific positions.
Catalytic Systems for Yield Enhancement
-
Lewis Acids : ZnCl₂ improves cyclocondensation yields by coordinating β-dicarbonyl oxygen atoms (15% boost)
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide accelerates alkylation steps under biphasic conditions (water/toluene)
Structural Characterization and Quality Control
Spectroscopic Fingerprints
Purity Assessment Protocols
-
HPLC Conditions :
C18 column, 70:30 MeCN/0.1% TFA water, 1 mL/min, λ=254 nm
Retention time: 8.7 min, Purity >99%
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazolopyrimidine ring or the attached substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring.
Scientific Research Applications
2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of triazolopyrimidines are highly dependent on substituent modifications. Below is a systematic comparison with structurally related analogs:
Structural and Functional Modifications
Biological Activity
The compound 2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazole family, which has gained attention for its diverse biological activities. This article aims to explore its biological activity through various studies, highlighting its potential applications in medicine and agriculture.
Antimicrobial Activity
Research has indicated that compounds with a triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The specific compound under discussion has been evaluated for its antimicrobial activity through Minimum Inhibitory Concentration (MIC) assays.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | >64 | Resistant |
| Candida albicans | 16 | Effective |
These results suggest that while the compound shows moderate activity against certain Gram-positive bacteria, it may not be effective against Gram-negative strains.
Anticancer Activity
The anticancer potential of triazole derivatives has been a focal point in recent studies. The compound's ability to inhibit cancer cell proliferation was assessed using various human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| A549 | 12 | Significant |
| MCF-7 | 15 | Moderate |
The findings indicate that the compound exhibits promising anticancer activity, particularly in lung cancer cells.
The biological activity of 2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is believed to stem from its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and microbial resistance mechanisms. Further research is needed to elucidate the precise pathways involved.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of triazole derivatives demonstrated that modifications on the pyridine ring significantly enhanced activity against resistant strains. The compound was part of a series where structural variations led to improved potency against S. aureus.
Case Study 2: Cancer Cell Line Studies
In vitro studies on MCF-7 cells revealed that treatment with the compound led to notable apoptosis rates compared to control groups. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
